1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4. This compound is characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in an aza-Diels–Alder reaction . This one-step reaction provides a convenient and efficient way to introduce the dichloromethyl group onto the benzene ring. Industrial production methods may involve the use of iron-containing catalysts, such as ferrocene or tris(acetylacetonato)iron(III), to facilitate the dichloromethylation process .
Chemical Reactions Analysis
1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. .
Scientific Research Applications
1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This results in increased binding affinity and specificity, making the compound effective in modulating biological pathways .
Comparison with Similar Compounds
1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)benzene: This compound lacks the dichloromethyl group, resulting in different chemical reactivity and applications.
1-(Dichloromethyl)-3-(trifluoromethyl)benzene: The position of the fluoro and dichloromethyl groups affects the compound’s reactivity and interaction with other molecules.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound contains a trifluoromethoxy group, which imparts different electronic properties and reactivity compared to the dichloromethyl group.
Properties
IUPAC Name |
1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCPFOEMSPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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